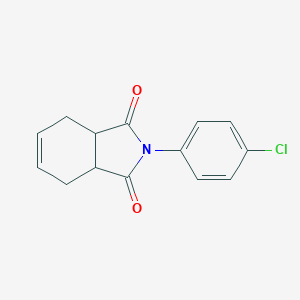

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

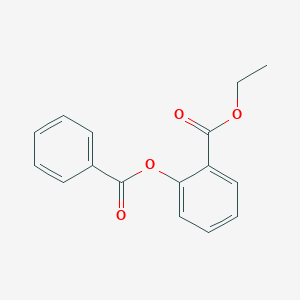

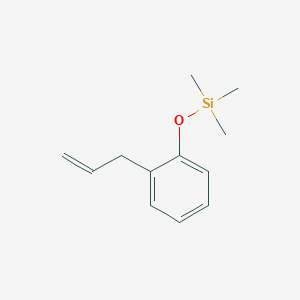

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, otherwise known as N-(p-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, is an organic compound that has been used in a variety of scientific research applications. This compound has been utilized in the synthesis of a variety of different molecules, as well as in the study of biochemical and physiological effects.

科学的研究の応用

Mass Spectrometric Analysis

Mass spectrometry has been utilized to analyze N-substituted cyclohexene-1,2-dicarboximides, demonstrating characteristic ions and evidence for hydrogen migration, providing insights into the molecular structure and reactivity of these compounds (Mitchell & Waller, 1970).

Synthesis and Characterization

Synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, have been conducted. These studies offer detailed insights into the crystal structures and molecular conformations of these compounds, contributing to the development of new materials with potential applications in various fields (Özer et al., 2009).

Anticonvulsant Applications

Research on anticonvulsant enaminones has revealed the structural characteristics and hydrogen bonding patterns of compounds with p-chlorophenyl substituents, providing a foundation for the development of new anticonvulsant drugs (Kubicki et al., 2000).

Fungicide Photodegradation

Studies on the photodegradation of dicarboximide fungicides, such as procymidone and captan, highlight the importance of understanding the environmental fate of these compounds and their degradation mechanisms (Schwack et al., 1995).

Antimicrobial Activities

Research into the synthesis of new compounds with potential antimicrobial activities, including those derived from cyclohexene-1,2-dicarboximide, underscores the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hafez et al., 2016).

Polymerization Processes

The alternating ring-opening polymerization of cyclohexene oxide with various anhydrides, catalyzed by metal complexes, represents an area of research focusing on the development of new polymeric materials with diverse applications (Nejad et al., 2012).

Photochemistry and Photocatalysis

Investigations into the photochemistry of aromatic compounds, including those involving chlorophenyl groups, provide insights into the mechanisms of photoinduced reactions and the potential for developing new photocatalytic processes (Protti et al., 2004).

Graft Copolymerization

The graft copolymerization of N-[4-(N'-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films demonstrates the potential for modifying polymer surfaces to impart new properties, such as thermal stability and UV resistance (Abdel-Naby, 2001).

Biomimetic Electron Transfer

A green perylene-based analogue of chlorophyll a has been developed for biomimetic electron transfer, highlighting the potential for designing chlorophyll-inspired materials for energy conversion and storage applications (Lukas et al., 2002).

作用機序

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is suggested that similar compounds, like chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

It is suggested that similar compounds, like chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .

Action Environment

It is known that the environment can significantly influence the action and efficacy of similar compounds .

特性

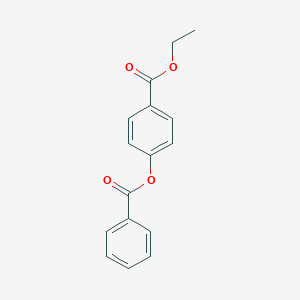

IUPAC Name |

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNTQRVWHUJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962878 |

Source

|

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43069-64-3 |

Source

|

| Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。